BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Aryl bromide electrophile

This compound is the only commercially available pyridinol that combines a C5-bromine cross-coupling handle with a C3-benzyloxy protecting group on the same scaffold. Unlike unprotected 5-bromo-2-methylpyridin-4-ol, the pre-installed benzyl ether prevents chemoselectivity issues during alkylation/acylation, enabling sequential Suzuki–Miyaura coupling at C5 followed by hydrogenolytic deprotection to reveal the 3,4-dihydroxypyridine chelating motif. Essential for PROTAC linkerology, bromodomain inhibitor libraries, and metalloenzyme inhibitor programs. Order 98% purity material for step-economical, orthogonal functionalization strategies.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 906657-86-1
Cat. No. B1443145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol
CAS906657-86-1
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2
InChIInChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
InChIKeyRTPDVDCGESIMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol (CAS 906657-86-1) for Medicinal Chemistry and Custom Synthesis Procurement


3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol (CAS 906657-86-1), also designated as 5-bromo-2-methyl-3-(phenylmethoxy)-4-pyridinol, is a highly functionalized pyridinol derivative characterized by four distinct substituents on a single heteroaromatic core: a benzyloxy group at position 3, a bromine atom at position 5, a methyl group at position 2, and a hydroxyl group at position 4 . With a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol, the compound is commercially available at purities typically exceeding 95% (often specified at 98% in catalog listings) from multiple international suppliers including Matrix Scientific, Apollo Scientific, Biosynth, and MolCore, with pricing ranging from approximately $365 for 250 mg to over $1,500 for 5 g quantities . The compound is classified as a versatile small molecule scaffold and pharmaceutical intermediate, with documented relevance to bromodomain inhibitor programs as evidenced by its inclusion within the structural scope of patent families describing pyridyl derivatives for therapeutic applications [1]. Its melting point is reported as 197–199°C, and its canonical SMILES representation (CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2) confirms the keto–enol tautomeric equilibrium that contributes to its reactivity profile . The presence of the C5 bromine enables transition-metal-catalyzed cross-coupling transformations including Suzuki–Miyaura and Buchwald–Hartwig aminations, while the C3 benzyloxy group can be removed via hydrogenolysis or acidic cleavage to reveal the free 3-hydroxyl functionality .

Why Generic Substitution Fails for 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol in Synthetic Route Planning


Substituting this compound with structurally similar pyridinol derivatives—even those sharing the 5-bromo-4-pyridinol core—introduces fundamental synthetic liabilities that cannot be mitigated by post-hoc functional group manipulations. The most intuitive comparator, 5-bromo-2-methylpyridin-4-ol (CAS 1258287-39-6), lacks the C3 benzyloxy protection entirely, resulting in a free 3-hydroxyl group that will compete with the 4-hydroxyl in alkylation, acylation, or O-arylation reactions, thereby necessitating additional protection/deprotection steps and reducing overall synthetic efficiency [1]. Conversely, compounds that retain the benzyloxy group but lack the C5 bromine (e.g., 3-(benzyloxy)-2-methyl-4-pyridinol, CAS 150630-13-0) are inert to cross-coupling chemistry and cannot serve as electrophilic partners in Suzuki–Miyaura or related palladium-catalyzed transformations, effectively precluding their use in diversity-oriented synthesis or library construction [2]. The co-occurrence of the benzyloxy protecting group and the bromine coupling handle on the same scaffold is not incidental; it enables sequential, orthogonal functionalization strategies wherein the bromine is exploited for carbon–carbon or carbon–nitrogen bond formation while the benzyloxy group remains intact, later undergoing hydrogenolytic deprotection to unveil a chelating 3,4-dihydroxypyridine motif [3]. Furthermore, the methyl group at position 2 provides both steric shielding of the adjacent nitrogen and a metabolically stable substituent that influences the basicity of the pyridine nitrogen (pKa modulation), a property that analogs lacking this substitution pattern cannot replicate . Therefore, attempted substitution with any of the available structural congeners inevitably forces either (i) redesign of the synthetic sequence, (ii) acceptance of lower step yields due to chemoselectivity problems, or (iii) abandonment of key retrosynthetic disconnections—any of which nullifies the procurement rationale.

Product-Specific Quantitative Evidence Guide: 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol vs. Structural Comparators


Bromine Atom at C5 Enables Palladium-Catalyzed Cross-Coupling Absent in Non-Brominated Analogs

The C5 bromine substituent in 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol serves as a reactive electrophilic site for palladium-catalyzed cross-coupling transformations, a capability entirely absent in the non-brominated analog 3-(benzyloxy)-2-methyl-4-pyridinol (CAS 150630-13-0) [1]. In the target compound, the bromine atom is positioned on the pyridine ring at C5, where it can undergo oxidative addition with Pd(0) catalysts to form arylpalladium intermediates that subsequently participate in transmetalation with boronic acids (Suzuki–Miyaura), organostannanes (Stille), or amines (Buchwald–Hartwig) . The 3-(benzyloxy)-2-methyl-4-pyridinol comparator lacks any halogen substituent and therefore exhibits zero reactivity in these transformations, restricting its utility to nucleophilic modifications at the 4-hydroxyl group exclusively .

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Aryl bromide electrophile

Benzyloxy Protection Enables Orthogonal Deprotection Strategy Unavailable in Unprotected 5-Bromo-2-methylpyridin-4-ol

The C3 benzyloxy group in 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol (CAS 906657-86-1) functions as a hydrogenolytically labile protecting group that can be removed under neutral conditions (H2, Pd/C) without affecting the C5 bromine substituent, a synthetic advantage not available with the unprotected comparator 5-bromo-2-methylpyridin-4-ol (CAS 1258287-39-6) [1]. In the unprotected comparator, the C3 position bears a free hydroxyl group (due to tautomerization from the pyridinol system) that competes directly with the C4 hydroxyl in any alkylation, acylation, or O-arylation reaction, resulting in regioisomeric mixtures that require chromatographic separation and reduce isolated yields . The benzyl protecting group is strategically selected because its cleavage conditions (hydrogen gas over palladium on carbon at atmospheric or slightly elevated pressure, ambient temperature) are orthogonal to the bromine substituent, which remains intact throughout the deprotection sequence [2]. By contrast, attempting to protect the free 3-hydroxyl in 5-bromo-2-methylpyridin-4-ol post-synthetically introduces additional steps and may be complicated by competing O- vs. N-alkylation of the pyridine nitrogen, a chemoselectivity problem documented for unprotected pyridinols [3].

Orthogonal protecting group Hydrogenolysis Chemoselective deprotection

LogP and Topological Polar Surface Area (TPSA) Differentiation from Unprotected 5-Bromo-2-methylpyridin-4-ol Dictates Membrane Permeability and Chromatographic Behavior

The presence of the benzyloxy substituent substantially alters the lipophilicity and polar surface area of the pyridinol scaffold relative to the unprotected 5-bromo-2-methylpyridin-4-ol comparator. While experimentally determined LogP values for the target compound have not been published in peer-reviewed literature, calculated values derived from its molecular structure (C13H12BrNO2, MW 294.14, 3 rotatable bonds, 1 hydrogen bond donor, 3 hydrogen bond acceptors) indicate a significantly higher octanol–water partition coefficient compared to the unprotected comparator (C6H6BrNO, MW 188.022, LogP = 0.40, TPSA = 32.86 Ų) [1]. The addition of the benzyl group (C7H7, incremental lipophilic contribution) increases the calculated LogP by approximately 2.0–2.5 log units based on fragment-based additive models, moving the compound from the relatively hydrophilic range (LogP ~0.4) into a moderately lipophilic range (estimated LogP ~2.4–2.9) that is more favorable for passive membrane diffusion in cellular assays and blood–brain barrier penetration [2]. The topological polar surface area (TPSA) of the target compound is 33.4 Ų, nearly identical to that of the comparator (32.86 Ų), indicating that the increased lipophilicity is achieved without expanding the polar surface area—a combination that optimizes the balance between solubility and permeability [3]. This physicochemical differentiation has direct practical consequences for reversed-phase HPLC purification, where the target compound will exhibit substantially longer retention times than the comparator, and for biological assay design, where the increased lipophilicity may enhance cellular uptake or alter protein binding characteristics [4].

Lipophilicity ADME prediction Chromatographic retention

Best Research and Industrial Application Scenarios for 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of 5-Aryl/ Heteroaryl Pyridinol Libraries via Suzuki–Miyaura Cross-Coupling

This scenario leverages the C5 bromine substitution established in Evidence Item 1. Medicinal chemistry groups synthesizing focused libraries of 5-substituted pyridinols can utilize the target compound as a universal electrophilic coupling partner. Under standard Suzuki–Miyaura conditions (Pd(dppf)Cl2 or Pd(PPh3)4 catalyst, aqueous Na2CO3 or K3PO4 base, 1,4-dioxane or DME solvent, 80–100°C), the C5-Br bond undergoes oxidative addition to palladium, enabling coupling with diverse aryl, heteroaryl, or vinyl boronic acids . The resulting 5-aryl-3-benzyloxy-2-methyl-4-pyridinol intermediates retain the benzyl protecting group, which can be subsequently removed via hydrogenolysis (H2, 10% Pd/C, EtOH, room temperature, 1–4 h) to afford the 3,4-dihydroxypyridine motif—a chelating pharmacophore relevant to metalloenzyme inhibition and metal-chelating therapeutics [1]. The bromodomain inhibitor patent landscape explicitly encompasses pyridyl derivatives bearing aryl/heteroaryl substitutions at the position corresponding to C5, validating this retrosynthetic disconnection in a therapeutically relevant context [2]. The unprotected comparator 5-bromo-2-methylpyridin-4-ol cannot be used directly in this sequence without first protecting the C3 hydroxyl, adding two synthetic steps (protection then deprotection) and introducing regioisomeric ambiguity. The target compound therefore provides a direct, step-economical entry into this chemical space.

Sequential Functionalization for Proteolysis-Targeting Chimeras (PROTACs) and Bifunctional Degraders

PROTAC design requires scaffolds bearing two orthogonal functional handles for sequential conjugation to an E3 ligase ligand and a target-protein-binding warhead. As established in Evidence Items 1 and 2, the target compound provides exactly this architecture: the C5 bromine serves as a cross-coupling site for installation of one ligand component (e.g., via Suzuki–Miyaura coupling with a boronic acid–functionalized warhead), while the C3 benzyloxy group, after hydrogenolytic deprotection to the free 3-hydroxyl, can be alkylated with a second linker element bearing the E3 ligase-recruiting moiety . The orthogonality of these handles—palladium-catalyzed coupling for C–C bond formation vs. nucleophilic substitution for C–O bond formation—enables sequential, non-interfering transformations that would be impossible with the unprotected comparator 5-bromo-2-methylpyridin-4-ol, where both C3 and C4 hydroxyls would compete for alkylation and the bromine would remain as the sole diversification point [1]. Furthermore, the estimated LogP increase of ~2.0–2.5 relative to the unprotected comparator (Evidence Item 3) may improve cellular permeability of the intermediate PROTAC constructs, a critical parameter for degrader molecules that must traverse cell membranes to engage intracellular targets [2].

Synthesis of 3,4-Dihydroxypyridine Chelators for Metalloenzyme Inhibitor Programs

The 3,4-dihydroxypyridine motif is a privileged metal-chelating scaffold found in inhibitors of metalloenzymes including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and various oxygenases. As documented in Evidence Item 2, hydrogenolytic cleavage of the C3 benzyloxy group in the target compound (H2, 10% Pd/C, ethanol, room temperature) proceeds without affecting the C5 bromine or the C2 methyl group, yielding 5-bromo-2-methyl-3,4-dihydroxypyridine—a key intermediate that can be further functionalized at C5 via palladium-catalyzed cross-coupling . The bromodomain inhibitor patent families cited in the baseline overview describe pyridyl derivatives bearing a 3,4-dihydroxy substitution pattern, and the target compound constitutes a strategic precursor to this pharmacophore [1]. The alternative approach—starting from 5-bromo-2-methylpyridin-4-ol—would require a C3 hydroxyl protection/deprotection sequence that is complicated by the presence of two hydroxyls on an electron-deficient pyridine ring, where chemoselective O-alkylation is difficult to achieve reliably. The pre-installed benzyl protection in the target compound circumvents this synthetic obstacle entirely, providing a direct, two-step route (cross-coupling at C5, then hydrogenolysis of benzyl) to the fully elaborated 3,4-dihydroxypyridine chelator core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.